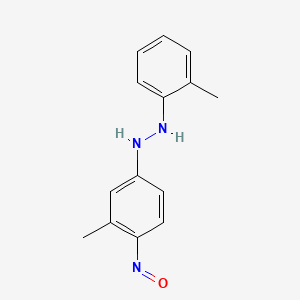
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- is a chemical compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- typically involves the reaction of hydroxylamine with an azo compound. One common method is the diazotization of o-toluidine followed by coupling with hydroxylamine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized products may include nitroso compounds and other derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biological effects. The azo bond can undergo reduction, releasing amines that may exert specific biological activities. Additionally, the compound’s ability to undergo oxidation and substitution reactions contributes to its diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-o-tolylazo-o-toluidine
- 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide
Uniqueness
Hydroxylamine, N-(4-(o-tolylazo)-o-tolyl)- is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
84249-59-2 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-(3-methyl-4-nitrosophenyl)-2-(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17-18)11(2)9-12/h3-9,15-16H,1-2H3 |
Clave InChI |
RTBRUFNPASXLMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NNC2=CC(=C(C=C2)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


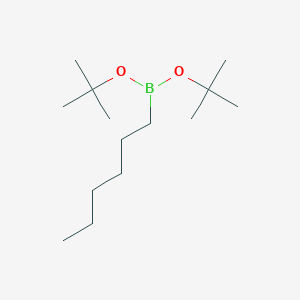
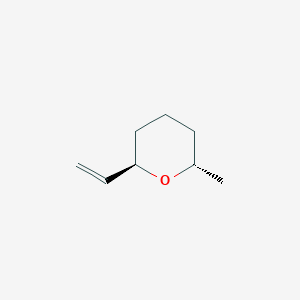

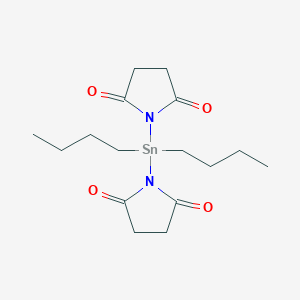

![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)
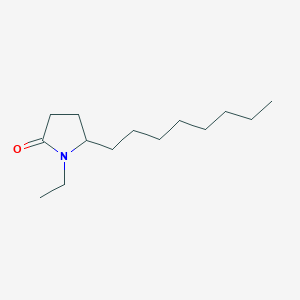
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
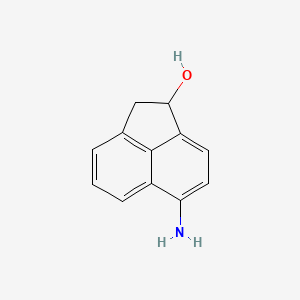
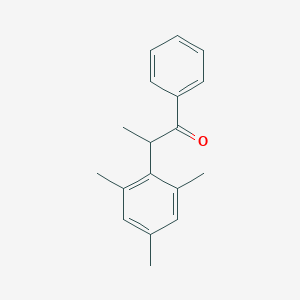
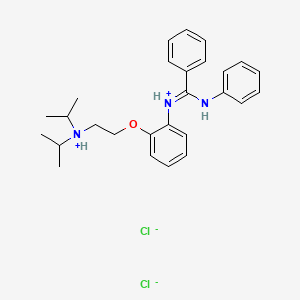
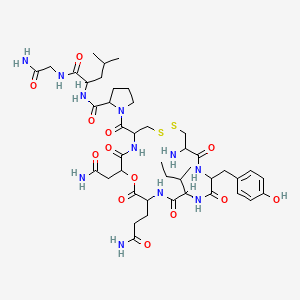
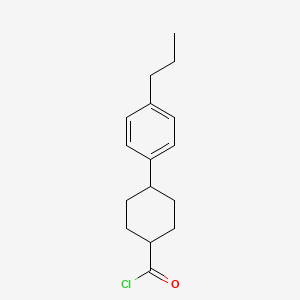
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
